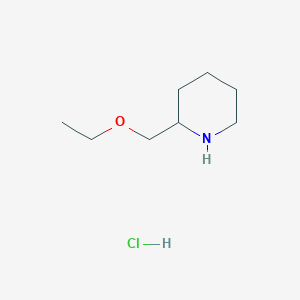

2-(Ethoxymethyl)piperidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(ethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUMZGCARHKXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxymethyl Piperidine Hydrochloride and Analogous 2 Alkoxypiperidines

Strategies for Constructing the Piperidine (B6355638) Ring System

The formation of the core piperidine heterocycle is the foundational step in the synthesis of its complex derivatives. Methodologies generally involve either the cyclization of a linear precursor or the reduction of an aromatic pyridine (B92270) ring.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring, forming either a C-N or a C-C bond to close the six-membered ring. nih.gov A variety of precursors and reaction types can be employed, each offering distinct advantages.

Key strategies include:

Reductive Amination Cascades : The reaction of glutaric dialdehyde (B1249045) or other 1,5-dicarbonyl compounds with amines, followed by reduction, provides a direct route to the piperidine core. A ruthenium(II)-catalyzed double reductive amination has been shown to be effective for aniline (B41778) derivatives. nih.gov

Radical-Mediated Cyclization : Intramolecular cyclization of linear amino-aldehydes can be initiated using a cobalt(II) catalyst, proceeding in good yields. nih.gov Similarly, radical cyclization of aldehydes with pendant alkenes can be mediated by a combination of photoredox, cobaloxime, and amine catalysis.

Alkene and Alkyne Cyclizations : Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Another approach involves an acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced. nih.gov

Palladium-Catalyzed Cyclizations : A Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various nitrogen heterocycles, including piperidines.

| Cyclization Strategy | Catalyst / Reagent | Precursor Type | Key Features |

| Double Reductive Amination | Ruthenium(II) Complex | 1,5-Diketone + Amine | Highly selective for amines with p-π conjugation. nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) Complex | Linear Amino-aldehyde | Effective for various piperidines; may form alkene by-products. nih.gov |

| Oxidative Amination | Gold(I) Complex | Non-activated Alkene | Achieves difunctionalization of the double bond while forming the N-heterocycle. nih.gov |

| Hydroamination/Cyclization | Acid-mediated | Alkyne with Amine | Forms an iminium ion intermediate before reduction. nih.gov |

| Wacker-Type Aerobic Cyclization | Pd(DMSO)₂(TFA)₂ | Alkene with Amine | Base-free conditions for accessing piperidines and other heterocycles. |

Catalytic Hydrogenation of Pyridine Precursors for Piperidine Formation

The catalytic hydrogenation of readily available pyridine derivatives is one of the most common and industrially important methods for producing the piperidine skeleton. dicp.ac.cn This approach involves the reduction of the aromatic ring using a variety of catalysts and hydrogen sources.

Challenges in pyridine hydrogenation include the ring's aromatic stability and the potential for catalyst poisoning by the nitrogen atom. dicp.ac.cn Overcoming these often requires elevated temperatures, high hydrogen pressures, or specific catalytic systems. dicp.ac.cn

Common catalytic systems include:

Heterogeneous Catalysts : Platinum group metals are widely used. Platinum(IV) oxide (PtO₂, Adams' catalyst) can effectively reduce substituted pyridines in glacial acetic acid under 50-70 bar of hydrogen pressure at room temperature. dicp.ac.cn Rhodium on carbon (Rh/C) is also effective, sometimes under milder conditions. dicp.ac.cn

Homogeneous Catalysts : While less common for simple piperidine synthesis, homogeneous catalysts are crucial for asymmetric hydrogenations.

Transfer Hydrogenation : This method uses molecules like formic acid or ammonia (B1221849) borane (B79455) as the hydrogen source, avoiding the need for high-pressure H₂ gas. A catalyst generated from [RhCp*Cl₂]₂ has been used for the transfer hydrogenation of N-benzylpyridinium salts. researchgate.netresearchgate.net

Electrocatalytic Hydrogenation : An emerging sustainable method involves the use of an anion-exchange membrane (AEM) electrolyzer. With a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high current efficiency (up to 99%) at ambient temperature and pressure. researchgate.netsci-hub.se

| Hydrogenation Method | Catalyst | Hydrogen Source | Conditions | Key Advantages |

| Heterogeneous Catalysis | PtO₂ (Adams' catalyst) | H₂ Gas | 50–70 bar, Room Temp., Acetic Acid | Mild temperature; effective for various substituted pyridines. dicp.ac.cn |

| Heterogeneous Catalysis | 10% Rh/C | H₂ Gas | 5 atm, 80 °C, Water | Mild pressure; uses water as a solvent. |

| Transfer Hydrogenation | [RhCp*Cl₂]₂ / KI | Formic Acid / Triethylamine | Not specified | Avoids high-pressure H₂ gas. researchgate.netresearchgate.net |

| Electrocatalytic Hydrogenation | Rhodium on Carbon | Water (Electrolysis) | Ambient Temp. & Pressure | High energy efficiency; sustainable. researchgate.netsci-hub.se |

Stereoselective Synthesis of Chiral 2-Substituted Piperidines

For applications in pharmaceuticals, controlling the stereochemistry of substituents on the piperidine ring is critical. The development of asymmetric and diastereoselective methods allows for the precise synthesis of chiral piperidines, including 2-alkoxy derivatives.

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis introduces chirality during the formation of the piperidine ring or its immediate precursors, often yielding products with high enantiomeric excess (ee).

Notable asymmetric catalytic methods include:

Rhodium-Catalyzed Asymmetric Carbometalation : A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) intermediate, provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov

Asymmetric Hydrogenation : The direct asymmetric hydrogenation of pyridines is challenging. An effective strategy involves the conversion of pyridines to N-iminopyridinium ylides, which can then undergo highly enantioselective catalytic asymmetric hydrogenation. nih.gov A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as both a nitrogen source and a chiral control element also achieves excellent enantio- and diastereoselectivity without a chiral catalyst. researchgate.net

Rhodium-Catalyzed [2+2+2] Cycloaddition : An asymmetric [2+2+2] cycloaddition between alkenylisocyanates and alkynes, catalyzed by a Rhodium(I) complex, can be used to construct chiral piperidine scaffolds. nih.gov The use of a cleavable tether in the isocyanate allows for the synthesis of monocyclic piperidines. nih.gov

Chemo-enzymatic Dearomatization : A chemo-enzymatic approach combines chemical synthesis with biocatalysis. A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. researchgate.net

Diastereoselective Control in 2-Alkoxypiperidine Synthesis

Diastereoselective synthesis controls the relative stereochemistry of multiple chiral centers. For 2-substituted piperidines, this often involves controlling the orientation of the substituent at C2 relative to other substituents on the ring.

Strategies for diastereocontrol include:

Substrate-Controlled Hydrogenation : The hydrogenation of disubstituted pyridines often proceeds with high diastereoselectivity, favoring the formation of cis-piperidines. dicp.ac.cnnih.gov This selectivity arises from the catalyst coordinating to the less hindered face of the pyridine ring. The resulting cis isomers can often be converted to the thermodynamically more stable trans isomers via base-mediated epimerization. dicp.ac.cnnih.gov This provides a reliable route to both diastereomers.

Diastereoselective Functionalization of Intermediates : Dihydropyridine and tetrahydropyridine (B1245486) intermediates are valuable platforms for introducing further functionality with stereocontrol. For instance, the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening with an alcohol, provides a direct route to highly functionalized, oxygenated piperidines, which are precursors to 2-alkoxypiperidines. nih.gov

Cascade Reactions : One-pot cascade reactions can construct complex piperidines with high diastereoselectivity. A rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and reduction, affords hexasubstituted tetrahydropyridines as a single diastereomer. nih.gov Similarly, a four-component "one-pot" synthesis using a diphenylprolinol silyl (B83357) ether mediated Michael reaction has been established to produce highly substituted piperidines with excellent diastereoselectivity. nih.gov

Aza-Prins Cyclization : The cyclization of homoallylic amines with aldehydes can proceed with high trans-selectivity, which is attributed to steric hindrance that favors a specific pathway for the ring closure. nih.gov

Chiral Pool and Auxiliary-Based Approaches for Enantiopure Derivatives

These methods utilize existing sources of chirality to direct the stereochemical outcome of the synthesis.

Chiral Pool Synthesis : This approach uses readily available, enantiopure natural products like amino acids or carbohydrates as starting materials. rsc.org For example, L-serine can be used as a precursor to form 2,6-disubstituted piperidines via reductive cyclization of a 6-oxoamino acid derivative.

Chiral Auxiliary-Based Synthesis : A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed.

Carbohydrate Auxiliaries : D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary. A domino Mannich–Michael reaction of Danishefsky's diene with an aldimine derived from this sugar auxiliary furnishes N-glycosyl dehydropiperidinones with high diastereoselectivity. nih.gov These intermediates can be further functionalized to create various disubstituted piperidines. nih.gov

Sulfinamides : Enantiopure tert-butanesulfinamide is a widely used chiral auxiliary. It can be condensed with aldehydes or ketones to form sulfinimines, which then undergo diastereoselective nucleophilic additions or cycloadditions to build chiral amine centers.

Organometallic Auxiliaries : An η⁴-dienetricarbonyliron complex can function as a powerful chiral auxiliary. When attached to a side-chain containing a 1,5-keto-aldehyde, it exerts complete stereocontrol over a double reductive amination sequence, leading to a single diastereoisomeric 2-dienyl-substituted piperidine product.

| Approach | Chiral Source | Synthetic Strategy | Key Intermediate/Reaction |

| Chiral Pool | L-Serine | Reductive Cyclization | 6-Oxoamino Acid Derivative |

| Chiral Auxiliary | D-Arabinopyranosylamine | Domino Mannich-Michael | N-Arabinosyl Dehydropiperidinone nih.gov |

| Chiral Auxiliary | tert-Butanesulfinamide | Nucleophilic Addition | N-sulfinylimine |

| Chiral Auxiliary | η⁴-dienetricarbonyliron | Double Reductive Amination | 1,5-Keto-aldehyde Complex |

Reactivity and Chemical Transformations of 2 Ethoxymethyl Piperidine Hydrochloride

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 2-(ethoxymethyl)piperidine (B1649263) is a secondary amine, making it nucleophilic and basic. After neutralization of the hydrochloride salt, this nitrogen can readily participate in a variety of common amine reactions, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation and N-Arylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the hydrogen halide formed during the reaction. rsc.org This reaction proceeds via a standard nucleophilic substitution mechanism. Similarly, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, coupling the piperidine with aryl halides.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding N-acylpiperidines (amides). dtic.mil These reactions are typically high-yielding and are often used to protect the nitrogen atom or to introduce specific functional groups. The resulting amides can exhibit different conformational properties compared to the parent amine.

Reductive Amination: 2-(Ethoxymethyl)piperidine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. nih.govthieme-connect.de This one-pot reaction, known as reductive amination, is a highly efficient method for forming C-N bonds and is widely used to introduce a diverse range of substituents onto the nitrogen atom. msu.edu Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov

Table 1: Representative Reactions at the Piperidine Nitrogen A summary of common transformations involving the secondary amine of 2-(Ethoxymethyl)piperidine.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-2-(ethoxymethyl)piperidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-(ethoxymethyl)piperidine |

| N-Arylation | Aryl bromide, Palladium catalyst, Ligand, Base (Buchwald-Hartwig) | N-Aryl-2-(ethoxymethyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-Substituted-2-(ethoxymethyl)piperidine |

Chemical Transformations Involving the 2-Ethoxymethyl Side Chain

The 2-ethoxymethyl group consists of a stable ether linkage. While ethers are generally unreactive, this bond can be cleaved under specific, typically harsh, conditions. masterorganicchemistry.com Such transformations can be used to unmask a primary alcohol function, providing a different synthetic handle for further molecular elaboration.

Ether Cleavage: The C-O bond of the ether can be cleaved using strong acids or potent Lewis acids. libretexts.org

Strong Protic Acids: Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) at the less sterically hindered carbon of the ether—in this case, the ethyl group. researchgate.net This would yield 2-(hydroxymethyl)piperidine and ethyl halide.

Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving ethers, including alkyl aryl and dialkyl ethers. libretexts.orgnih.gov The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack and cleavage. This method is often preferred for its high efficiency under relatively mild conditions compared to protic acids.

Cleavage of the ethoxymethyl group to the corresponding primary alcohol, 2-(hydroxymethyl)piperidine, transforms the side chain into a versatile functional group that can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification. chemicalbook.comresearchgate.net

Table 2: Potential Transformations of the 2-Ethoxymethyl Side Chain Illustrative reactions for the modification of the ether side chain.

| Reaction Type | Reagents & Conditions | Product Type |

| Ether Cleavage (Acidic) | Excess HBr, heat | 2-(Hydroxymethyl)piperidine hydrobromide |

| Ether Cleavage (Lewis Acid) | BBr₃, CH₂Cl₂, low temperature, then workup | 2-(Hydroxymethyl)piperidine |

| Oxidation (Post-cleavage) | PCC or Swern oxidation on the alcohol | 2-Formylpiperidine (Piperidine-2-carbaldehyde) |

| Esterification (Post-cleavage) | Acyl chloride, base on the alcohol | 2-(Acetoxymethyl)piperidine |

Stereochemical Outcomes in Derivatization Reactions

The C2 carbon of the piperidine ring in 2-(ethoxymethyl)piperidine is a chiral center. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-2-(ethoxymethyl)piperidine. The stereochemistry of derivatization reactions is a critical consideration.

When using racemic 2-(ethoxymethyl)piperidine hydrochloride, any reaction at the nitrogen atom or the side chain that does not involve the chiral center will result in a racemic mixture of the corresponding products.

However, if an enantiomerically pure starting material is used, reactions at the nitrogen or the ether side chain typically proceed with retention of configuration at the C2 stereocenter. The existing stereocenter can also influence the stereochemical outcome of reactions that create new stereocenters elsewhere in the molecule. This substrate-controlled diastereoselectivity is a key principle in asymmetric synthesis. For example, the alkylation of the piperidine nitrogen with a chiral electrophile could lead to the formation of diastereomers in unequal ratios. The stereoselective synthesis of specific piperidine derivatives often relies on such principles, using chiral auxiliaries or catalysts to control the formation of new stereocenters relative to the one already present. nih.gov

Design and Synthesis of Complex Architectures from this compound

The 2-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. This compound serves as a valuable building block for the synthesis of more complex molecular architectures. researchgate.net

The molecule offers two distinct points for chemical modification:

The Piperidine Nitrogen: As detailed in section 3.1, the secondary amine can be functionalized to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

The 2-Ethoxymethyl Side Chain: While stable, this group can be chemically transformed (e.g., via ether cleavage to an alcohol) to enable further synthetic elaboration. researchgate.net This allows for the construction of more complex side chains or for the piperidine unit to be tethered to other molecular fragments.

By using an enantiomerically pure form of 2-(ethoxymethyl)piperidine, chemists can incorporate a stereochemically defined piperidine unit into a target molecule. This is crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly. The conformationally restricted nature of the piperidine ring also provides a predictable three-dimensional scaffold for positioning functional groups in space, which is essential for designing molecules that can bind effectively to biological targets like enzymes or receptors.

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural preferences of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can determine its most stable three-dimensional arrangement and provide a map of its electron distribution, which governs its reactivity.

The primary structural feature of 2-(Ethoxymethyl)piperidine is the six-membered piperidine ring, which typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov A key conformational question is the orientation of the ethoxymethyl substituent at the C2 position. The substituent can be in either an axial or an equatorial position. Generally, for substituted piperidines, the equatorial position is energetically favored to avoid steric clashes. rsc.org However, the preference can be influenced by electrostatic interactions and hyperconjugation, especially in the protonated hydrochloride form. researchgate.netnih.gov

Quantum chemical calculations can precisely quantify the energy difference between these conformers. DFT methods, such as B3LYP with a basis set like 6-31G(d) or higher, are commonly used to optimize the geometry of each conformer and calculate their relative energies. nih.govresearchgate.net These calculations also yield valuable data on electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap implies higher stability. Other calculated parameters, such as the molecular electrostatic potential (MEP), can identify the electrophilic and nucleophilic sites on the molecule, predicting how it might interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound via DFT

This table presents typical data ranges for piperidine derivatives, as would be calculated for the title compound.

| Parameter | Predicted Value/Description | Significance |

| Conformational Energy | Equatorial conformer is ~1-3 kcal/mol more stable than the axial conformer. | Determines the dominant three-dimensional structure of the molecule in its ground state. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the molecule's ability to donate electrons; indicates regions of high electron density. |

| LUMO Energy | 0.5 to 1.5 eV | Relates to the molecule's ability to accept electrons; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.0 to 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atom and chloride ion; positive potential near the ammonium (B1175870) proton (N-H+). | Maps charge distribution, highlighting sites for electrophilic and nucleophilic interactions. |

Advanced Conformational Analysis and Dynamics Simulations

While quantum chemical calculations provide a static picture of the most stable conformations, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations offer a way to study this dynamic behavior by simulating the movements of atoms and molecules over time. researchgate.netresearchgate.net

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of solvent, usually water, to mimic physiological conditions. nih.gov The simulation solves Newton's equations of motion for every atom, governed by a force field (a set of parameters describing the potential energy of the system). This allows for the exploration of the molecule's conformational space over a period ranging from nanoseconds to microseconds.

Key insights from MD simulations include:

Conformational Stability : MD can confirm the stability of the piperidine ring's chair conformation and monitor transitions between the axial and equatorial orientations of the ethoxymethyl group. The root-mean-square deviation (RMSD) of the atomic positions is often calculated to assess structural stability over time. researchgate.net

Side-Chain Flexibility : The simulation reveals the flexibility and preferred orientations of the ethoxymethyl side chain, which is crucial for understanding how the molecule might fit into a binding site of a biological target.

These simulations provide a more realistic understanding of the molecule's behavior in a dynamic, solvated environment than static calculations alone.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound by comparing the predicted spectrum with the experimental one. arxiv.org

1H and 13C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. The chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms are highly sensitive to their local electronic environment. Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used with DFT, can predict these chemical shifts with a high degree of accuracy. By calculating the magnetic shielding for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Values are estimated based on typical shifts for the functional groups present.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidine N-H⁺ | 8.5 - 9.5 | N/A |

| Piperidine C2-H | 3.0 - 3.5 | 55 - 60 |

| Piperidine CH₂ (C3, C5) | 1.5 - 2.0 | 22 - 28 |

| Piperidine CH₂ (C4) | 1.4 - 1.8 | 20 - 25 |

| Piperidine CH₂ (C6) | 2.8 - 3.3 | 45 - 50 |

| -O-CH₂- (ethoxy) | 3.4 - 3.7 | 65 - 70 |

| -CH₃ (ethoxy) | 1.1 - 1.3 | 14 - 16 |

| -CH₂-O- (bridge) | 3.5 - 3.9 | 70 - 75 |

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. dntb.gov.ua By analyzing the computed vibrational modes, each peak can be assigned to a specific bond stretching, bending, or wagging motion. This provides a detailed vibrational fingerprint of the molecule, helping to confirm the presence of key functional groups like N-H, C-O, and C-N bonds. nih.gov

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2700 - 3000 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2980 | Strong |

| C-O Stretch (ether) | 1080 - 1150 | Strong |

| C-N Stretch | 1200 - 1250 | Medium |

| CH₂ Bend/Scissor | 1450 - 1480 | Medium |

In Silico Screening and Library Design Applications

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in a vast number of pharmaceuticals and biologically active compounds. nih.govthieme-connect.comnih.gov Its favorable physicochemical properties and its ability to adopt a well-defined three-dimensional chair conformation make it an excellent starting point for designing new drugs. thieme-connect.com

This compound can serve as a valuable building block or fragment in drug discovery campaigns. Its 3D structure, featuring a defined stereocenter at the C2 position and functional handles for further chemical modification (the nitrogen atom and the ethoxy group), makes it an attractive core for creating chemical libraries. nih.govrsc.org

Virtual Screening : In in silico virtual screening, large databases of chemical structures are computationally docked into the binding site of a target protein to predict their binding affinity. sciengpub.irresearchgate.net Derivatives of 2-(Ethoxymethyl)piperidine could be included in such screening libraries to identify potential hits for a specific disease target. nih.gov Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these derivatives, helping to prioritize compounds with drug-like characteristics early in the discovery process. clinmedkaz.orgresearchgate.net

Library Design : The scaffold of 2-(Ethoxymethyl)piperidine can be used to design a focused library of related compounds. By computationally enumerating different substituents at the piperidine nitrogen or by modifying the ethoxymethyl side chain, a virtual library of thousands of compounds can be generated. rsc.org The properties of this library, such as molecular weight, lipophilicity (logP), and 3D shape diversity, can be analyzed to ensure it covers a broad and relevant chemical space for screening. nih.gov This approach allows chemists to focus their synthetic efforts on compounds that are most likely to be active and have favorable properties.

Table 4: Example of a Virtual Library Design Based on the 2-(Ethoxymethyl)piperidine Scaffold

| Scaffold Position for Modification | Example Substituents (R) | Desired Property Modulation | Application |

| Piperidine Nitrogen | Acyl, Sulfonyl, Alkyl, Aryl groups | Modulate polarity, hydrogen bonding capacity, and metabolic stability. | Exploring interactions with target protein; improving pharmacokinetic properties. |

| Ethoxy Group (Terminal Methyl) | Larger alkyls, cyclic groups, aromatic rings | Increase lipophilicity, introduce specific steric interactions (van der Waals). | Enhancing binding affinity and selectivity for the target. |

| Ethyl to Propyl/Butyl Ether | Longer ether chains | Increase flexibility and reach different regions of a binding pocket. | Optimizing fit within a large or flexible active site. |

By using computational tools to design and screen such libraries, the drug discovery process can be significantly accelerated, making scaffolds like this compound valuable assets in the search for new medicines. acs.orgdovepress.com

Concluding Summary

2-(Ethoxymethyl)piperidine (B1649263) hydrochloride represents an interesting, yet underexplored, member of the vast family of substituted piperidines. While direct experimental data for this compound is scarce, its synthesis is plausibly achievable through the catalytic hydrogenation of its pyridine (B92270) precursor. Its structural features can be predicted with a reasonable degree of accuracy using established spectroscopic principles. The introduction of the ethoxymethyl group at the 2-position offers intriguing possibilities for its application in areas such as catalysis and synthetic chemistry. Further research into this and similar derivatives is warranted to fully elucidate their properties and unlock their potential in advanced chemical studies.

Structure Activity Relationship Sar Investigations of 2 Ethoxymethyl Piperidine Hydrochloride Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological properties of piperidine (B6355638) derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net SAR studies aim to identify which molecular features are critical for eliciting a desired biological response. Key determinants include the nature of the substituent, its position on the ring, and modifications to the piperidine nitrogen.

The substitution pattern on the piperidine ring is a primary determinant of activity. The introduction of various functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which affect how the molecule interacts with its biological target. For instance, in a series of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity. nih.gov Conversely, compounds lacking the piperidine ring entirely become less active, highlighting the importance of the heterocyclic core itself. nih.govacs.org

The position of the substituent is equally critical. For example, studies on piperine (B192125) analogs revealed that the optimal length of a linker between a methylenedioxyphenyl (MDP) ring and the piperidine nitrogen is 2–5 carbons for MAO-B inhibition. nih.govacs.org The structural flexibility and the capacity to engage in various noncovalent interactions make the piperidine scaffold a valuable tool in rational drug design. researchgate.net

Systematic evaluation of these structural modifications allows for the optimization of biological activity and physicochemical properties. acs.org The following table illustrates how hypothetical modifications to the 2-(ethoxymethyl)piperidine (B1649263) scaffold could influence biological activity based on established SAR principles.

Table 1: Influence of Structural Modifications on Biological Activity of Hypothetical 2-(Ethoxymethyl)piperidine Analogs

| Modification | Position | R-Group | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| Chain Length Variation | 2 | -CH₂OCH₃ (methoxymethyl) | Potentially altered potency/selectivity | Shorter alkyl chain may change hydrophobic interactions and steric fit. |

| Chain Length Variation | 2 | -CH₂O(CH₂)₂CH₃ (propoxymethyl) | Potentially altered potency/selectivity | Longer alkyl chain increases lipophilicity, may enhance or hinder binding. |

| Functional Group Change | 2 | -CH₂OH (hydroxymethyl) | Increased polarity, potential for new H-bonds | Replacement of ether with alcohol introduces a hydrogen bond donor. |

| Positional Isomerism | 3 | -CH₂OCH₂CH₃ (ethoxymethyl) | Likely significant change in activity | Altered spatial arrangement of the key functional group relative to the nitrogen atom. |

| Positional Isomerism | 4 | -CH₂OCH₂CH₃ (ethoxymethyl) | Likely significant change in activity | Altered spatial arrangement of the key functional group relative to the nitrogen atom. |

| N-Substitution | 1 | -CH₃ (methyl) | Modulated basicity and lipophilicity | Small alkyl groups on the nitrogen can influence pKa and overall molecule shape. |

| N-Substitution | 1 | -CH₂Ph (benzyl) | Increased steric bulk and lipophilicity | Large, hydrophobic groups can interact with specific pockets in a receptor. nih.gov |

Role of the 2-Ethoxymethyl Moiety in Ligand-Target Interactions

The 2-ethoxymethyl group (-CH₂OCH₂CH₃) is a critical pharmacophoric feature that directly participates in the binding of the molecule to its biological target. Its influence can be dissected into the contributions of the ether linkage and the terminal ethyl group, which together define the moiety's steric and electronic profile.

The ether oxygen atom is a key site for polar interactions. As a hydrogen bond acceptor, it can form crucial hydrogen bonds with corresponding donor residues (e.g., -OH, -NH) in a receptor's binding pocket. americanpharmaceuticalreview.com The precise geometry and distance of this interaction are critical and can anchor the ligand in a specific orientation, contributing significantly to binding affinity. americanpharmaceuticalreview.com

Furthermore, the ethoxymethyl group provides steric bulk, which must be accommodated by the topology of the binding site. A well-matched steric profile ensures a snug fit, maximizing favorable interactions, whereas a poor fit can introduce steric clashes that reduce affinity. The flexibility of the ether linkage allows the ethyl group to adopt various conformations, potentially enabling an induced-fit mechanism where both the ligand and receptor adjust their shapes to optimize binding.

Stereochemical Impact on Structure-Activity Relationships

The introduction of a substituent at the 2-position of the piperidine ring creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). The study of stereochemistry is crucial in drug design because biological systems, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity. thieme-connect.com

The differential interaction of enantiomers with a biological target is a well-established principle. One enantiomer may exhibit significantly higher affinity or efficacy than the other, or they may have entirely different pharmacological profiles. This is because the three-dimensional arrangement of atoms in each enantiomer leads to distinct interactions with the asymmetric binding site of a receptor. thieme-connect.com For a ligand to bind effectively, multiple points of interaction (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) must align correctly with complementary points on the receptor. While one enantiomer may achieve this optimal alignment, its mirror image may be unable to do so due to the incorrect spatial orientation of one or more key functional groups.

The significance of chirality in piperidine-containing drugs is well-documented. thieme-connect.comresearchgate.net For example, in studies of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine ring was shown to have a profound influence on activity. researchgate.net The precise spatial configuration can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects. thieme-connect.com

The following table illustrates the potential differences in biological activity between the R and S enantiomers of 2-(ethoxymethyl)piperidine, a common observation for chiral molecules.

Table 2: Hypothetical Comparison of Biological Activity of R- and S-Enantiomers

| Enantiomer | Receptor Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Potential Rationale for Difference |

|---|---|---|---|

| (R)-2-(Ethoxymethyl)piperidine | 15 | 30 | Optimal 3D fit in the receptor binding pocket, allowing key interactions (e.g., H-bond from ether oxygen, hydrophobic contact from ethyl group) to align perfectly with receptor residues. |

| (S)-2-(Ethoxymethyl)piperidine | 350 | 800 | Sub-optimal fit; the ethoxymethyl group may be oriented in a way that causes a steric clash or prevents a crucial hydrogen bond from forming, leading to lower affinity and potency. |

Conformational Flexibility and Its Influence on Activity Profiles

The piperidine ring is not a static, flat structure; it exists predominantly in a chair conformation to minimize steric and torsional strain. acs.org This ring can undergo a "ring flip" to an alternative chair conformation. In substituted piperidines, the energetic preference for one chair form over the other is determined by the position of the substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, substituents prefer the more stable equatorial position to avoid steric hindrance. nih.gov

Furthermore, the N-substituent on the piperidine ring also influences conformational equilibrium. acs.org For instance, protonation of the piperidine nitrogen to form the hydrochloride salt can lead to electrostatic interactions that stabilize the axial conformer for polar substituents. nih.gov

Beyond the ring itself, the ethoxymethyl side chain possesses its own rotational freedom around the C-C and C-O single bonds. This flexibility allows the side chain to adopt different spatial arrangements, which can be crucial for navigating into a binding pocket and achieving an optimal fit. A molecule that can adapt its conformation to match the receptor surface (an "induced fit") may exhibit higher affinity than a rigid analog. However, excessive flexibility can be detrimental, as it carries an entropic penalty upon binding; energy is required to "freeze" the molecule in its bioactive conformation. Therefore, a balance between rigidity and flexibility is often ideal for potent biological activity. researchgate.net

Applications of 2 Ethoxymethyl Piperidine Hydrochloride As a Key Synthetic Intermediate

Utility in the Synthesis of Complex Natural Products

The piperidine (B6355638) ring is a core component of numerous alkaloids and other complex natural products that exhibit significant biological activity. researchgate.net The synthesis of these molecules is a critical area of research, not only to confirm their structures but also to provide a sustainable supply for pharmacological studies. Substituted piperidines like 2-(Ethoxymethyl)piperidine (B1649263) serve as chiral building blocks in these synthetic endeavors.

While specific examples detailing the use of 2-(Ethoxymethyl)piperidine hydrochloride in the total synthesis of a named complex natural product are not prominently featured in publicly accessible research, its value can be inferred from established synthetic strategies. The 2-substituted piperidine scaffold is central to alkaloids such as pelletierine (B1199966) and coniine. researchgate.net Synthetic chemists often employ functionalized piperidines to introduce the core ring system early in a synthetic route, with the substituent providing a handle for subsequent chemical transformations and stereochemical control. The ethoxymethyl group in 2-(Ethoxymethyl)piperidine can be envisioned to direct steric hindrance or participate in intramolecular reactions to build the intricate architectures characteristic of many natural products.

Role in the Construction of Advanced Pharmaceutical Precursors

The piperidine moiety is one of the most prevalent heterocyclic scaffolds in approved drugs, highlighting its importance in medicinal chemistry. nih.govmdpi.com Its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and antiviral agents. mdpi.com this compound functions as a precursor that can be incorporated into larger, more complex active pharmaceutical ingredients (APIs).

For instance, the synthesis of potent opioid analgesics, such as fentanyl analogues, often involves the elaboration of a core piperidine structure. google.comwikipedia.org While a patent for the synthesis of sufentanil describes the use of a closely related isomer, 4-(methoxymethyl)piperidine, it illustrates the general principle where a functionalized piperidine is a crucial starting material. google.com The piperidine nitrogen is typically alkylated, and the substituent (in this case, at the 2-position) becomes an integral part of the final molecule's pharmacophore. Similarly, in the development of novel antidepressant agents, derivatives such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have been synthesized and shown to possess biological activity comparable to the drug viloxazine, demonstrating the modular use of substituted piperidines in constructing new therapeutic candidates. nih.gov

Table 1: Examples of Related Piperidine Intermediates in Pharmaceutical Synthesis

| Intermediate | Pharmaceutical Class/Target | Reference |

|---|---|---|

| 4-(Methoxymethyl)piperidine derivative | Opioid Analgesic (Sufentanil) | google.com |

| 3-[(2-ethoxyphenoxy)methyl]piperidine | Antidepressant | nih.gov |

| All-cis-(multi)fluorinated piperidines | 11β-HSD1 Inhibitors | mdpi.com |

Contribution to the Expansion of Chemical Space for Drug Discovery

Modern drug discovery relies on screening collections of diverse, three-dimensional molecules to identify new leads for challenging biological targets. Saturated heterocyclic rings like piperidine are highly sought after because they introduce 3D geometry into otherwise flat, aromatic-rich compound libraries. The use of building blocks such as this compound directly contributes to the expansion of this valuable chemical space.

The substitution at the 2-position of the piperidine ring creates a chiral center and a defined spatial arrangement of atoms. By using this intermediate, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a new chemical series. The ethoxymethyl group provides a specific vector and polarity that can be used to probe interactions within a biological target's binding site. General strategies for synthesizing diverse piperidine derivatives allow for the rapid creation of libraries of novel compounds, which is essential for identifying molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Precursor for Analogue Synthesis and Structural Diversification

The development of a successful drug candidate often involves the synthesis of numerous analogues to optimize its biological activity and safety profile. This compound is an ideal precursor for such structural diversification efforts. The secondary amine of the piperidine ring is readily available for a wide range of chemical reactions, including N-alkylation, acylation, and reductive amination, allowing for the attachment of various substituents.

This modular approach enables chemists to generate a series of related compounds where the core 2-(ethoxymethyl)piperidine scaffold is maintained while the peripheral groups are varied. researchgate.net This process is fundamental to medicinal chemistry for:

Improving Potency: Fine-tuning the substituents to maximize interactions with the biological target.

Enhancing Selectivity: Modifying the structure to reduce off-target effects.

Optimizing Pharmacokinetics: Adjusting properties like solubility and metabolic stability.

For example, in the development of antagonists for the M2 muscarinic receptor, various piperidinyl piperidine analogues were synthesized to establish a clear SAR, leading to the identification of highly potent and selective compounds. This type of systematic modification, starting from a core piperidine structure, is a cornerstone of modern drug development.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pelletierine |

| Coniine |

| Fentanyl |

| Sufentanil |

| Viloxazine |

Advanced Analytical Methodologies for Characterization of 2 Ethoxymethyl Piperidine Hydrochloride in Research

High-Resolution Spectroscopic Characterization (e.g., High-Field NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 2-(Ethoxymethyl)piperidine (B1649263) hydrochloride. They provide detailed information about the molecular structure, connectivity, and elemental composition.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for structural elucidation. High-field instruments provide superior signal dispersion and sensitivity, which is crucial for resolving complex spin systems in molecules like substituted piperidines. Both ¹H and ¹³C NMR spectra are essential. In ¹H NMR, the chemical shifts, coupling constants, and integration of signals reveal the number and connectivity of protons. For 2-(Ethoxymethyl)piperidine hydrochloride, specific proton signals corresponding to the piperidine (B6355638) ring, the ethoxy group, and the methylene (B1212753) bridge can be assigned. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Table 1: Illustrative ¹H and ¹³C NMR Data for 2-(Ethoxymethyl)piperidine Moiety Note: This table represents expected chemical shift ranges based on structurally similar piperidine compounds. Actual values may vary based on solvent and experimental conditions.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | Broad singlet, variable | N/A |

| Piperidine C2-H | ~2.5 - 3.1 | ~55 - 60 |

| Piperidine C3, C4, C5-H | ~1.3 - 1.9 | ~20 - 30 |

| Piperidine C6-H | ~2.6 - 3.2 | ~45 - 50 |

| -CH₂-O- | ~3.4 - 3.7 | ~70 - 75 |

| -O-CH₂-CH₃ | ~3.3 - 3.6 (quartet) | ~65 - 70 |

| -O-CH₂-CH₃ | ~1.1 - 1.3 (triplet) | ~14 - 16 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z) of the parent ion, enabling the determination of its elemental formula. nih.gov Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers are commonly used. nih.gov For this compound, HRMS can confirm the molecular formula of the free base (C₈H₁₇NO). Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern provides valuable information about the molecule's structure, confirming the presence of the piperidine ring and the ethoxymethyl side chain. nih.gov

Chromatographic Purity and Impurity Profiling (e.g., RP-HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. dphen1.comrroij.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for purity analysis. nih.govresearchgate.net The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A validated RP-HPLC method provides data on the percentage purity of the main compound and allows for the quantification of impurities against a reference standard. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, heat, and oxidation, are often coupled with HPLC to develop stability-indicating methods that can separate the active compound from its degradation products. dphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity and impurity analysis, particularly for volatile compounds or those that can be made volatile through derivatization. hpst.czimpactfactor.org The sample is separated by GC, and the components are subsequently identified by MS. cmbr-journal.com GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra, which can be compared against spectral libraries. tandfonline.com This method is highly effective for detecting residual solvents and volatile organic impurities.

Table 2: Representative Chromatographic Data for Purity Analysis Note: This table is an example of data obtained from an HPLC or GC analysis for impurity profiling.

| Peak ID | Retention Time (min) | Peak Area (%) | Identification |

|---|---|---|---|

| 1 | 4.5 | 0.08 | Impurity A |

| 2 | 7.2 | 99.85 | 2-(Ethoxymethyl)piperidine |

| 3 | 9.1 | 0.05 | Impurity B |

| 4 | 11.4 | 0.02 | Unknown Impurity |

Chiral Analytical Techniques (e.g., Chiral HPLC, Polarimetry)

Since the C2 position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers (R and S forms). Chiral analytical techniques are necessary to separate, identify, and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and effective method for enantiomeric separation. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs are frequently employed for this purpose. A validated chiral HPLC method can determine the enantiomeric excess (ee) or enantiomeric purity of a sample, which is critical as different enantiomers of a compound can have distinct pharmacological properties.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry (R/S configuration) of the chiral center. researchgate.net For this compound, growing a suitable single crystal and analyzing its diffraction pattern can unambiguously confirm the molecular structure and the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the ethoxymethyl substituent. researchgate.net The resulting crystal structure provides unequivocal proof of the compound's identity and stereochemical integrity.

Table 3: Example Crystallographic Data for a Piperidinium Compound Note: This table illustrates the type of data generated from an X-ray crystallography experiment, based on published data for similar structures. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.89 |

| b (Å) | 9.28 |

| c (Å) | 19.18 |

| β (°) | 92.50 |

| Volume (ų) | 2293.7 |

| Z (Molecules/unit cell) | 4 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethoxymethyl)piperidine hydrochloride?

- Methodology :

Etherification : React piperidine with an ethoxymethyl halide (e.g., chloromethyl ethyl ether) under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxymethyl-piperidine intermediate .

Salt Formation : Treat the intermediate with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm structure via ¹H NMR (δ 3.5–3.7 ppm for ethoxy protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm; retention time ~8.2 min .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify ethoxymethyl protons (δ 3.5–3.7 ppm) and piperidine backbone (δ 1.4–2.8 ppm) .

- Mass Spectrometry : ESI-MS m/z calculated for [C₈H₁₆NO]⁺: 142.12; observed: 142.1 .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for 2-(Ethoxymethyl)piperidine derivatives?

- Methodology :

- Variation of Substituents : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or piperidine ring substitutions.

- Biological Assays : Test analogs in in vitro receptor binding assays (e.g., dopamine D2 receptor IC₅₀) and measure pharmacokinetic parameters (e.g., logP, solubility) .

- Example SAR Table :

| Derivative | Substituent | D2 Receptor IC₅₀ (nM) | logP |

|---|---|---|---|

| Parent | Ethoxymethyl | 120 ± 15 | 1.8 |

| Analog A | Methoxy | 250 ± 30 | 1.2 |

| Analog B | Propoxy | 85 ± 10 | 2.5 |

Q. What strategies resolve solubility challenges in aqueous assays for this compound?

- Approaches :

- Salt Optimization : Compare hydrochloride vs. trifluoroacetate salts; hydrochloride typically offers better aqueous solubility (~15 mg/mL in PBS) .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without disrupting assay integrity .

Q. How to analyze enantiomeric purity in chiral derivatives of this compound?

- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min); enantiomers elute at 12.8 min (R) and 14.2 min (S) .

- Circular Dichroism : Confirm enantiopurity via CD spectra (λmax 220 nm, Δε ± 3.2) .

Q. What experimental precautions mitigate stability issues during long-term storage?

- Storage Protocol :

- Store at 2–8°C in amber vials under argon to prevent hydrolysis of the ethoxymethyl group .

- Monitor degradation via monthly HPLC; discard if purity drops below 90% .

Q. How to interpret conflicting bioactivity data across different assay systems?

- Troubleshooting Framework :

Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 alters protonation state) .

Membrane Permeability : Measure passive diffusion (PAMPA assay) to rule out transport limitations .

Structural Analog Cross-Reference : Compare with 3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride (), which shows similar solubility but higher receptor affinity due to phenoxy substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.